Cas no 2361720-08-1 (N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide)

N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide is a synthetic organic compound featuring a fluorophenyl group and an acrylamide moiety, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. Its structure combines a fluorinated aromatic ring with a reactive acrylamide group, which is valuable for designing bioactive molecules, particularly in kinase inhibitor development. The presence of the ethyl and methylamino substituents enhances its binding affinity and selectivity for target proteins. This compound’s well-defined synthetic pathway and stability under standard conditions make it suitable for further derivatization and structure-activity relationship studies. Its applications extend to probing enzyme mechanisms and optimizing drug candidates.
N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide structure
2361720-08-1 structure
Product name:N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide
CAS No:2361720-08-1
MF:C16H21FN2O2
MW:292.348547697067
CID:5413578
PubChem ID:145908852

N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 2361720-08-1
    • EN300-26575447
    • N-ethyl-N-({[1-(4-fluorophenyl)ethyl](methyl)carbamoyl}methyl)prop-2-enamide
    • Z2890387372
    • N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide
    • Inchi: 1S/C16H21FN2O2/c1-5-15(20)19(6-2)11-16(21)18(4)12(3)13-7-9-14(17)10-8-13/h5,7-10,12H,1,6,11H2,2-4H3
    • InChI Key: IQZRQUVJMPHBLM-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC(N(C(C1=CC=C(F)C=C1)C)C)=O)(=O)C=C

Computed Properties

  • Exact Mass: 292.15870608g/mol
  • Monoisotopic Mass: 292.15870608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • Density: 1.111±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 453.4±35.0 °C(Predicted)
  • pka: -0.97±0.70(Predicted)

N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575447-0.05g
N-ethyl-N-({[1-(4-fluorophenyl)ethyl](methyl)carbamoyl}methyl)prop-2-enamide
2361720-08-1 95.0%
0.05g
$246.0 2025-03-20

N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide Related Literature

Additional information on N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide

Introduction to Compound CAS No. 2361720-08-1: N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide

The compound CAS No. 2361720-08-1, also known as N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic chemistry and pharmacology have shed light on its properties, making it a subject of interest for researchers worldwide.

Structural Analysis

The molecular structure of N-Ethyl-N-[2-[[1-(4-fluorophenyl)ethyl]methylamino]-2-oxoethyl]-2-propenamide is characterized by a combination of functional groups that contribute to its reactivity and biological interactions. The presence of a fluoro-substituted phenyl group, an ethyl chain, and an amide functional group creates a versatile platform for various chemical reactions. Recent studies have highlighted the importance of these structural elements in determining the compound's stability, solubility, and bioavailability.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to optimize the production process. The characterization of the compound has been carried out using state-of-the-art analytical tools like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into the compound's molecular geometry and electronic properties.

Pharmacological Properties

Recent research has focused on the pharmacological properties of CAS No. 2361720-08-1, particularly its potential as a therapeutic agent. Studies conducted in vitro and in vivo have demonstrated its ability to modulate key cellular pathways involved in inflammation, oxidative stress, and neurodegenerative diseases. The compound has shown promising results in reducing inflammatory markers in animal models, suggesting its potential application in treating conditions such as arthritis and neuroinflammation.

Applications in Drug Development

The unique combination of structural features and pharmacological activities makes this compound a valuable candidate for drug development. Researchers are exploring its potential as a lead molecule for designing novel drugs targeting specific diseases. Collaborative efforts between academic institutions and pharmaceutical companies have led to the initiation of preclinical trials to evaluate its safety and efficacy further.

Future Directions

As research on CAS No. 2361720-08-1 continues to advance, there is growing optimism about its role in addressing unmet medical needs. Future studies aim to elucidate the molecular mechanisms underlying its biological effects and explore strategies for improving its pharmacokinetic properties. The integration of computational chemistry with experimental approaches is expected to accelerate the discovery of new applications for this compound.

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